molecular formula C24H30FN3O2 B2747894 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide CAS No. 922558-87-0

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Cat. No. B2747894
M. Wt: 411.521
InChI Key: QUSJOGXMHAAQPG-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide , also known by its chemical structure, is a compound with potential pharmacological properties. Its systematic name indicates that it contains a fluorophenoxy group, an indolinyl group, and a piperidinyl ethyl group attached to an acetamide moiety.



Molecular Structure Analysis

The molecular structure of 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide consists of several functional groups. The fluorophenoxy group, indolinyl group, and piperidinyl ethyl group are all connected to the acetamide backbone. The arrangement of these groups influences its biological activity.



Chemical Reactions Analysis

As of now, there is no specific information available regarding chemical reactions involving this compound. Further studies would be necessary to understand its reactivity and potential transformations.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t retrieve detailed physical and chemical properties for this compound. These properties include solubility, melting point, boiling point, and stability.


Scientific Research Applications

DNA and Protein Binding Studies

Compounds structurally related to paracetamol derivatives have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in understanding drug-DNA and drug-protein interactions. These studies provide insights into the molecular mechanisms of action and could inform the development of new therapeutic agents (Raj, 2020).

Enzyme Inhibitory Activities

New triazole analogues have been synthesized and evaluated for their inhibition potential against specific enzymes, demonstrating good activity. Such studies are crucial for the development of new drugs targeting enzymes involved in disease processes (Virk et al., 2018).

Synthesis and Pharmacological Applications

The synthesis of flunarizine, a well-known drug used to treat migraines and other conditions, demonstrates the application of similar compounds in pharmaceutical synthesis. This highlights the potential for compounds with similar structures to be used in the development of new therapeutics (Shakhmaev et al., 2016).

Histamine H3 Antagonists

Studies on 4-phenoxypiperidines as potent, conformationally restricted non-imidazole histamine H3 antagonists indicate potential applications in treating cognitive disorders, including Alzheimer's disease. This research area explores how structural features of compounds influence their pharmacological activity (Dvorak et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of novel imines and thiazolidinones derived from similar compounds demonstrate their antimicrobial potential. This suggests that compounds with similar structures could be explored for their use in combating bacterial infections (Fuloria et al., 2009).

Safety And Hazards

Since I don’t have specific safety data, it’s crucial to consult reliable sources or conduct experimental studies to assess potential hazards associated with handling or exposure to this compound.


Future Directions

Given the lack of available information, future research should focus on:



  • Synthetic methods : Develop efficient and scalable synthetic routes.

  • Biological activity : Investigate its potential as a drug candidate.

  • Safety profile : Assess toxicity and side effects.

  • Structure-activity relationship : Explore modifications for improved efficacy.


Please note that the analysis provided here is based on available knowledge up to my last update in 2021. For more accurate and up-to-date information, consult scientific literature or databases. 📚🔬


properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-27-14-11-19-15-18(5-10-22(19)27)23(28-12-3-2-4-13-28)16-26-24(29)17-30-21-8-6-20(25)7-9-21/h5-10,15,23H,2-4,11-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSJOGXMHAAQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

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